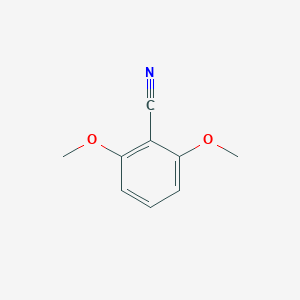

2,6-Dimethoxybenzonitrile

説明

The exact mass of the compound 2,6-Dimethoxybenzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27017. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Dimethoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,6-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAHKSSLDJIEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168702 | |

| Record name | Benzonitrile, 2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16932-49-3 | |

| Record name | 2,6-Dimethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16932-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016932493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16932-49-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dimethoxybenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87MDL7GK9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxybenzonitrile, a substituted aromatic nitrile, serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its chemical structure, characterized by a nitrile group and two methoxy groups positioned ortho to each other on a benzene ring, imparts unique reactivity and properties that are leveraged in the fields of medicinal chemistry, materials science, and fine chemical manufacturing. This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,6-Dimethoxybenzonitrile, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics to support its application in research and development.

Core Chemical and Physical Properties

2,6-Dimethoxybenzonitrile is a white to off-white crystalline solid at room temperature. The presence of the electron-withdrawing nitrile group and the electron-donating methoxy groups influences the electron density distribution of the aromatic ring, which in turn governs its reactivity in various chemical transformations.

Table 1: Physical and Chemical Properties of 2,6-Dimethoxybenzonitrile

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₂ | [1][2] |

| Molecular Weight | 163.17 g/mol | [1][2] |

| CAS Number | 16932-49-3 | [1] |

| Melting Point | 118-123 °C | [2] |

| Boiling Point | 310 °C | [2][3] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in organic solvents such as chloroform and diethyl ether. | |

| InChI | InChI=1S/C9H9NO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,1-2H3 | [1] |

| InChIKey | XHAHKSSLDJIEDH-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=CC=CC(=C1OC)C#N |

Spectroscopic Data

The structural elucidation and purity assessment of 2,6-Dimethoxybenzonitrile are typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,6-Dimethoxybenzonitrile

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~ 7.4 - 7.6 | Triplet | Aromatic proton at C4 |

| ~ 6.6 - 6.8 | Doublet | Aromatic protons at C3 and C5 | |

| ~ 3.9 | Singlet | Methoxy protons | |

| ¹³C | ~ 162 | Singlet | Aromatic carbons attached to methoxy groups (C2, C6) |

| ~ 134 | Singlet | Aromatic carbon at C4 | |

| ~ 117 | Singlet | Nitrile carbon | |

| ~ 105 | Singlet | Aromatic carbons at C3 and C5 | |

| ~ 100 | Singlet | Aromatic carbon attached to the nitrile group (C1) | |

| ~ 56 | Singlet | Methoxy carbons |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-Dimethoxybenzonitrile exhibits characteristic absorption bands corresponding to its functional groups.[1][4]

Table 3: Key IR Absorption Bands for 2,6-Dimethoxybenzonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2230 | Strong | C≡N stretching of the nitrile group |

| ~ 2840-3000 | Medium | C-H stretching of the methoxy and aromatic groups |

| ~ 1580-1600 | Medium-Strong | C=C stretching of the aromatic ring |

| ~ 1250-1300 | Strong | Asymmetric C-O-C stretching of the methoxy groups |

| ~ 1020-1080 | Strong | Symmetric C-O-C stretching of the methoxy groups |

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2,6-Dimethoxybenzonitrile shows a prominent molecular ion peak and characteristic fragmentation patterns.[5]

Table 4: Key Mass Spectrometry Data for 2,6-Dimethoxybenzonitrile (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 163 | ~ 100 | [M]⁺ (Molecular Ion) |

| 148 | ~ 80 | [M - CH₃]⁺ |

| 120 | ~ 40 | [M - CH₃ - CO]⁺ |

| 102 | ~ 30 | [M - CH₃ - CO - H₂O]⁺ |

| 77 | ~ 25 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of 2,6-Dimethoxybenzonitrile

A common method for the synthesis of 2,6-Dimethoxybenzonitrile involves the nucleophilic aromatic substitution of 2,6-dichlorobenzonitrile with sodium methoxide.[6]

Materials:

-

2,6-Dichlorobenzonitrile

-

Sodium methoxide (80%)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,6-dichlorobenzonitrile (2.00 mmol, 0.3440 g) and 80% sodium methoxide (4.00 mmol, 0.2701 g) in 5 mL of dried DMF.[6]

-

Heat the reaction mixture to 100°C and stir for 30 minutes.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction solution into 5 mL of water.

-

Separate the organic layer. Extract the aqueous layer three times with 5 mL of diethyl ether.[6]

-

Combine the organic layers and dry with anhydrous Na₂SO₄.[6]

-

Evaporate the organic solvent under reduced pressure to obtain the crude product.

-

The resulting solid can be further purified by recrystallization or column chromatography.

References

- 1. 2,6-Dimethoxybenzonitrile [webbook.nist.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 2,6-Dimethoxybenzonitrile [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 2,6-Dimethoxybenzonitrile [webbook.nist.gov]

- 6. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,6-Dimethoxybenzonitrile: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and physical properties of 2,6-Dimethoxybenzonitrile, a key intermediate in organic synthesis. This document details its molecular structure, chemical formula, and significant physicochemical characteristics. Furthermore, it includes a detailed experimental protocol for its synthesis, providing a valuable resource for laboratory applications.

Core Molecular and Physical Properties

2,6-Dimethoxybenzonitrile is a white to light yellow crystalline powder at room temperature. Its core chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₂ | [1][2] |

| Molecular Weight | 163.17 g/mol | [1][2] |

| IUPAC Name | 2,6-dimethoxybenzonitrile | [1][3] |

| CAS Number | 16932-49-3 | [1][2][4] |

| Appearance | White to light yellow crystal powder | [5] |

| Melting Point | 119-123 °C | [6] |

| Boiling Point | 310 °C | [6][7] |

| SMILES | COC1=C(C(=CC=C1)OC)C#N | [3] |

| InChI Key | XHAHKSSLDJIEDH-UHFFFAOYSA-N | [1][3] |

Molecular Structure

The molecular structure of 2,6-Dimethoxybenzonitrile consists of a benzene ring substituted with a nitrile group (-C≡N) and two methoxy groups (-OCH₃) at positions 2 and 6.

Experimental Protocols

Synthesis of 2,6-Dimethoxybenzonitrile from 2,6-Dichlorobenzonitrile

This protocol details the synthesis of 2,6-dimethoxybenzonitrile via a nucleophilic aromatic substitution reaction from 2,6-dichlorobenzonitrile.

Materials:

-

2,6-Dichlorobenzonitrile

-

Sodium methoxide (80%)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 0.3440 g (2.00 mmol) of 2,6-dichlorobenzonitrile and 0.2701 g (4.00 mmol) of 80% sodium methoxide in 5 mL of dried DMF.

-

Protect the reaction mixture with a nitrogen atmosphere and heat to 100 °C for 0.5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction solution into 5 mL of water.

-

Separate the organic layer and extract the aqueous layer three times with 5 mL of ether each.

-

Combine all organic layers and dry over anhydrous Na₂SO₄.

-

Evaporate the organic solvent to yield the crude product.

-

The resulting solid can be further purified by recrystallization to obtain white, needle-like crystals of 2,6-dimethoxybenzonitrile.

Workflow for the Synthesis of 2,6-Dimethoxybenzonitrile:

Spectroscopic Data Summary

Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of 2,6-Dimethoxybenzonitrile. Below is a summary of expected spectroscopic data based on its chemical structure and available information for similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-Dimethoxybenzonitrile is expected to show characteristic absorption bands for its functional groups. The NIST WebBook provides access to the gas-phase IR spectrum of this compound.[8]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3000-2850 | -OCH₃, Aromatic C-H | C-H stretching |

| ~2230-2210 | -C≡N (Nitrile) | C≡N stretching |

| ~1600-1450 | Aromatic Ring | C=C stretching |

| ~1250 & ~1050 | Aryl-O-CH₃ (Methoxy) | C-O stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is predicted to show two main signals:

-

A singlet for the six equivalent protons of the two methoxy groups.

-

A multiplet system for the three aromatic protons. Due to the symmetry of the molecule, the proton at the 4-position will appear as a triplet, and the protons at the 3 and 5-positions will appear as a doublet.

¹³C NMR: The carbon NMR spectrum is expected to display distinct signals for each unique carbon atom in the molecule. Based on the structure, six distinct signals are anticipated. The chemical shifts can be estimated based on typical values for substituted benzenes.

| Carbon Atom(s) | Estimated Chemical Shift (ppm) |

| -C≡N (Nitrile) | 115-120 |

| C1 (ipso-nitrile) | 100-110 |

| C2, C6 (ipso-methoxy) | 160-165 |

| C3, C5 | 105-110 |

| C4 | 130-135 |

| -OCH₃ (Methoxy) | 55-60 |

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2,6-Dimethoxybenzonitrile will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting ions. The NIST WebBook provides the mass spectrum of this compound.[9]

Expected Fragmentation Pathways:

-

Molecular Ion (M⁺): m/z = 163

-

Loss of a methyl group (-CH₃): [M-15]⁺, m/z = 148

-

Loss of a methoxy group (-OCH₃): [M-31]⁺, m/z = 132

-

Loss of carbon monoxide (-CO) from the [M-CH₃]⁺ fragment: m/z = 120

Logical Relationship of Spectroscopic Analysis:

References

- 1. rsc.org [rsc.org]

- 2. scienceopen.com [scienceopen.com]

- 3. spectrabase.com [spectrabase.com]

- 4. minio.scielo.br [minio.scielo.br]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. 2,6-Dimethoxybenzonitrile [webbook.nist.gov]

- 7. 13Carbon NMR [chem.ch.huji.ac.il]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Dimethoxybenzonitrile (CAS: 16932-49-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethoxybenzonitrile, a key chemical intermediate with applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and its role as a scaffold in the development of bioactive molecules. All quantitative data is presented in structured tables for clarity. Detailed experimental methodologies are provided, and key synthetic workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

2,6-Dimethoxybenzonitrile is a white to off-white crystalline solid. Its core structure consists of a benzene ring substituted with two methoxy groups and a nitrile group at positions 2, 6, and 1, respectively.

| Property | Value | Reference(s) |

| CAS Number | 16932-49-3 | [1][2] |

| Molecular Formula | C₉H₉NO₂ | [1][2] |

| Molecular Weight | 163.17 g/mol | [1][2] |

| Melting Point | 118-123 °C | [3][4] |

| Boiling Point | 310 °C | [3] |

| Appearance | White to beige crystalline powder | [5] |

| Solubility | Soluble in methanol | [5] |

| InChI Key | XHAHKSSLDJIEDH-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC1=C(C(=CC=C1)OC)C#N | [6] |

Spectroscopic Data

The structural features of 2,6-Dimethoxybenzonitrile have been elucidated using various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2,6-Dimethoxybenzonitrile in CDCl₃ typically exhibits three distinct signals corresponding to the aromatic protons and the methoxy protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| ~7.40 | t | 1H | H-4 (aromatic) | [1][7] |

| ~6.60 | d | 2H | H-3, H-5 (aromatic) | [1][7] |

| ~3.90 | s | 6H | 2 x -OCH₃ | [1][7] |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment | Reference(s) |

| ~161 | C2, C6 (Ar-O) | [5][8] |

| ~133 | C4 (Ar-H) | [5][8] |

| ~116 | C1 (Ar-CN) | [5][8] |

| ~104 | C3, C5 (Ar-H) | [5][8] |

| ~95 | CN | [5][8] |

| ~56 | -OCH₃ | [5][8] |

Note: Chemical shifts are approximate and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-Dimethoxybenzonitrile displays characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~3000-2800 | Medium | C-H stretch (aromatic and aliphatic) | [2][4][9] |

| ~2230 | Strong | C≡N stretch (nitrile) | [2][4][9] |

| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) | [2][4][9] |

| ~1280, ~1100 | Strong | C-O stretch (aryl ether) | [2][4][9] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2,6-Dimethoxybenzonitrile reveals a fragmentation pattern consistent with its structure.

| m/z | Proposed Fragment Ion | Reference(s) |

| 163 | [M]⁺ (Molecular Ion) | [10][11][12][13] |

| 148 | [M - CH₃]⁺ | [10][11][12][13] |

| 132 | [M - OCH₃]⁺ | [10][11][12][13] |

| 120 | [M - CH₃ - CO]⁺ | [10][11][12][13] |

| 102 | [M - 2CH₃ - CO]⁺ | [10][11][12][13] |

Experimental Protocols

Synthesis from 2,6-Dichlorobenzonitrile

This method involves a nucleophilic aromatic substitution reaction.

Reaction:

Procedure:

-

To a solution of 2,6-dichlorobenzonitrile (1.0 eq) in dry N,N-dimethylformamide (DMF), add sodium methoxide (2.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,6-dimethoxybenzonitrile as a white solid.

Synthesis from 1,3-Dimethoxybenzene

This procedure involves ortho-lithiation followed by cyanation.

Reaction:

-

C₆H₄(OCH₃)₂ + n-BuLi → Li-C₆H₃(OCH₃)₂ + BuH

-

Li-C₆H₃(OCH₃)₂ + TosCN → (CH₃O)-C₆H₃(OCH₃)-CN + LiOTs

Procedure:

-

To a solution of 1,3-dimethoxybenzene (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Cool the mixture to -78 °C and add a solution of p-toluenesulfonyl cyanide (TosCN) (1.2 eq) in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography (eluent: hexane/ethyl acetate) to yield 2,6-dimethoxybenzonitrile.

Role in Drug Discovery and Medicinal Chemistry

While 2,6-Dimethoxybenzonitrile itself has not been reported to possess significant biological activity, its rigid scaffold and the presence of versatile functional groups make it a valuable building block in the synthesis of more complex, biologically active molecules.[14][][16][17] The dimethoxy-substituted phenyl ring is a common motif in many pharmaceutical agents, and the nitrile group can be readily converted into other functionalities such as amines, amides, or tetrazoles.

Derivatives of benzonitriles are known to exhibit a wide range of pharmacological activities, including as kinase inhibitors.[18][19][20][21] The 2,6-dimethoxy substitution pattern can influence the conformational preferences of the molecule, which can be crucial for binding to biological targets.

Visualizations

Synthetic Workflow: From 2,6-Dichlorobenzonitrile

Caption: Synthesis of 2,6-Dimethoxybenzonitrile.

Role as a Scaffold in Medicinal Chemistry

Caption: Drug discovery workflow utilizing the title compound.

Safety and Handling

2,6-Dimethoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled.[10][22] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact, wash the affected area with copious amounts of water. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2,6-Dimethoxybenzonitrile is a valuable and versatile intermediate in organic synthesis. This guide has provided a detailed summary of its physical and chemical properties, comprehensive spectroscopic data, and reliable synthetic protocols. Its utility as a scaffold for the synthesis of potentially bioactive molecules underscores its importance for researchers in the field of drug discovery and medicinal chemistry. Further exploration of the biological activities of novel compounds derived from this scaffold may lead to the development of new therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. 2,6-Dimethoxybenzonitrile [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. PubChemLite - 2,6-dimethoxybenzonitrile (C9H9NO2) [pubchemlite.lcsb.uni.lu]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. uni-saarland.de [uni-saarland.de]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. arborpharmchem.com [arborpharmchem.com]

- 16. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]

- 19. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 20. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. spectrabase.com [spectrabase.com]

Spectroscopic Profile of 2,6-Dimethoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethoxybenzonitrile (C₉H₉NO₂; CAS No: 16932-49-3), a key intermediate in organic synthesis. An understanding of its spectroscopic characteristics is essential for identity confirmation, purity assessment, and monitoring its progression in chemical reactions. This document details its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles, provides standardized experimental protocols, and illustrates the analytical workflow.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for 2,6-Dimethoxybenzonitrile. Data has been compiled from spectral databases and predicted based on established principles of spectroscopic interpretation.

Infrared (IR) Spectroscopy

The infrared spectrum is characterized by the prominent nitrile absorption and vibrations associated with the substituted aromatic ring and methoxy groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3080 - 3000 | Weak-Medium | Aromatic C-H Stretch |

| ~2970 - 2840 | Weak-Medium | Aliphatic C-H Stretch (Methoxy, -OCH₃) |

| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~1590 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1475 | Medium | Asymmetric C-H Bend (Methoxy, -OCH₃) |

| ~1260 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1115 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |

| ~780 | Strong | C-H Out-of-Plane Bend (Aromatic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data provides detailed insight into the hydrogen and carbon framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | Triplet (t) | 1H | Aromatic H-4 |

| ~6.55 | Doublet (d) | 2H | Aromatic H-3, H-5 |

| ~3.90 | Singlet (s) | 6H | Methoxy (-OCH₃) |

¹³C NMR Spectroscopy (Predicted) [1]

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C2, C6 (Aromatic, O-substituted) |

| ~134 | C4 (Aromatic) |

| ~117 | C≡N (Nitrile) |

| ~105 | C3, C5 (Aromatic) |

| ~95 | C1 (Aromatic, CN-substituted) |

| ~56 | -OCH₃ (Methoxy) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) reveals the molecular weight and characteristic fragmentation pattern of the molecule.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion |

| 163 | [M]⁺ (Molecular Ion) |

| 148 | [M-CH₃]⁺ |

| 132 | [M-OCH₃]⁺ |

| 120 | [M-CH₃-CO]⁺ |

| 92 | [C₆H₄O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following protocols describe generalized yet detailed methodologies for acquiring the spectroscopic data presented above.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

This method is suitable for direct analysis of the solid sample with minimal preparation.

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

-

Background Spectrum: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Acquire a background spectrum (typically 16-32 scans) to account for atmospheric H₂O and CO₂.

-

Sample Analysis: Place a small amount of solid 2,6-Dimethoxybenzonitrile onto the center of the ATR crystal. Apply consistent pressure using the ATR's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum. Perform baseline correction and peak picking as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the analysis of a solid organic compound in solution.

-

Sample Preparation: Accurately weigh 5-10 mg of 2,6-Dimethoxybenzonitrile for ¹H NMR (or 20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.[2]

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure the solvent contains an internal standard like tetramethylsilane (TMS).[2] Mix gently until the solid is fully dissolved. If particulates remain, filter the solution through a pipette with a small glass wool plug directly into a 5 mm NMR tube.[2]

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the solvent and TMS.

-

Acquire the ¹H NMR spectrum using a standard one-pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum.

-

-

Data Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals for ¹H NMR.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a typical analysis using a direct insertion probe or GC-MS.[3][4]

-

Sample Preparation: For a direct insertion probe, place a microgram-level amount of the solid sample into a capillary tube. For GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.

-

Instrument Setup: The mass spectrometer's ion source is maintained under a high vacuum. The electron energy is standardized to 70 eV to generate reproducible fragmentation patterns.[3][5]

-

Sample Introduction:

-

Direct Insertion: The probe is inserted into the vacuum lock, and the sample is slowly heated to volatilize it directly into the ion source.

-

GC-MS: An aliquot of the prepared solution is injected into the gas chromatograph, where the compound is volatilized and separated from the solvent before entering the MS ion source.

-

-

Ionization and Analysis: In the ion source, volatilized molecules are bombarded by the 70 eV electron beam, causing ionization and fragmentation. The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 2,6-Dimethoxybenzonitrile.

References

- 1. spectrabase.com [spectrabase.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

The Synthetic Versatility of 2,6-Dimethoxybenzonitrile: A Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of 2,6-dimethoxybenzonitrile, a key intermediate in organic synthesis. Its unique electronic and steric properties, arising from the ortho-methoxy groups, govern its reactivity and make it a valuable precursor for a range of molecular architectures, including those relevant to pharmaceutical development. This document details its primary transformations, including nucleophilic additions to the nitrile group, hydrolysis, reduction, and cycloaddition reactions, supported by experimental data and mechanistic diagrams.

Synthesis of 2,6-Dimethoxybenzonitrile

The efficient synthesis of 2,6-dimethoxybenzonitrile is crucial for its application as a building block. A prevalent method involves the nucleophilic aromatic substitution of 2,6-dichlorobenzonitrile with sodium methoxide.

Experimental Protocol: Synthesis from 2,6-Dichlorobenzonitrile

To a solution of 2,6-dichlorobenzonitrile (0.20 mol) in dry N,N-dimethylformamide (DMF) (200 mL) is added sodium methoxide (0.64 mol). The reaction mixture is stirred at 65°C for 2 hours under an inert argon atmosphere. After cooling to room temperature, the mixture is poured into water (500 mL). The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting solid is recrystallized to yield 2,6-dimethoxybenzonitrile.

| Parameter | Value | Reference |

| Yield | 89.2% | Patent CN100351226C |

| Melting Point | 119-120°C | Patent CN100351226C |

| Purity | >98.0% (GC) | Patent CN100351226C |

Reactions at the Nitrile Group

The electron-withdrawing nature of the nitrile group, coupled with the electronic effects of the methoxy substituents, dictates the reactivity of 2,6-dimethoxybenzonitrile. The primary reactions involve nucleophilic attack at the electrophilic carbon of the nitrile.

Hydrolysis to Amides and Carboxylic Acids

The nitrile group can be hydrolyzed under acidic or basic conditions to first yield the corresponding benzamide and subsequently the benzoic acid.

Mechanism of Acid-Catalyzed Hydrolysis:

The acid-catalyzed hydrolysis of benzonitriles proceeds via initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water, followed by proton transfer and tautomerization, leads to the formation of the amide. Further hydrolysis of the amide yields the carboxylic acid.

Mechanism of Base-Catalyzed Hydrolysis:

Under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon. Protonation of the resulting anion by water, followed by tautomerization, affords the amide.

Quantitative Data for Hydrolysis of Substituted Benzonitriles:

| Substrate | Conditions | Product | Yield | Reference |

| 2,6-Difluorobenzonitrile | High-temperature liquid water, 523.15 K, 300 min | 2,6-Difluorobenzamide | 64.27% | Kinetics of 2,6-difluorobenzonitrile hydrolysis in high temperature liquid water |

| p-Substituted Benzonitriles | Phosphate buffer (pH 7.7), 85°C | p-Substituted Benzoic Acids | (Rate constants correlated with Hammett constants) | Hydrolysis of para‐substituted benzonitriles in water[1] |

Reaction with Organometallic Reagents

Grignard and organolithium reagents readily add to the nitrile group to form an intermediate imine anion. Subsequent acidic workup hydrolyzes the imine to a ketone. This reaction is a powerful tool for carbon-carbon bond formation.

Mechanism of Grignard Reaction with 2,6-Dimethoxybenzonitrile:

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming a magnesium salt of an imine. Acidic hydrolysis then converts this intermediate to the corresponding ketone.

Experimental Protocol: Reaction with Methylmagnesium Bromide (General Procedure)

A solution of 2,6-dimethoxybenzonitrile in anhydrous diethyl ether is added dropwise to a solution of methylmagnesium bromide in diethyl ether at 0°C under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ketone, which can be purified by chromatography or distillation.

| Substrate | Reagent | Product | Yield | Reference |

| Benzonitrile | CH₃MgBr, then H₃O⁺ | Acetophenone | High | General textbook knowledge |

| 2,6-Dimethoxybenzonitrile | CH₃MgBr, then H₃O⁺ | 2,6-Dimethoxyacetophenone | (Expected to be high, specific data not found) | N/A |

Reduction of the Nitrile Group

The nitrile group of 2,6-dimethoxybenzonitrile can be reduced to a primary amine, 2,6-dimethoxybenzylamine, using various reducing agents. This transformation is valuable for the synthesis of bioactive molecules.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines.

Mechanism of LiAlH₄ Reduction:

The reaction proceeds through the nucleophilic addition of a hydride ion (from AlH₄⁻) to the nitrile carbon, forming an imine-aluminum complex. A second hydride addition then reduces the imine intermediate to the amine.

References

Theoretical Insights into the Reactivity of 2,6-Dimethoxybenzonitrile: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethoxybenzonitrile is a key aromatic scaffold in medicinal chemistry, offering a unique substitution pattern that influences its electronic and steric properties. A thorough understanding of its reactivity is paramount for the rational design of novel therapeutic agents. This technical guide provides an in-depth analysis of the theoretical aspects of 2,6-dimethoxybenzonitrile's reactivity, underpinned by computational chemistry principles. While direct experimental and extensive theoretical data for this specific molecule are limited in publicly available literature, this document extrapolates from studies on analogous benzonitrile derivatives to present a predictive framework for its chemical behavior. This guide includes a proposed experimental protocol for its synthesis, a framework for its theoretical investigation, and visual representations of key concepts to aid in research and development.

Introduction: The Chemical Landscape of 2,6-Dimethoxybenzonitrile

Benzonitrile and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals. The electronic interplay between the electron-withdrawing nitrile group (-CN) and the substituents on the aromatic ring dictates the molecule's reactivity towards various chemical transformations. In the case of 2,6-dimethoxybenzonitrile, the two methoxy groups (-OCH₃) in the ortho positions introduce significant electronic and steric influences.

The methoxy groups are strong electron-donating groups through resonance, increasing the electron density of the aromatic ring. This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack. However, the bulky nature of the methoxy groups flanking the nitrile substituent creates considerable steric hindrance, which can modulate the accessibility of reagents to the reactive sites. Understanding the balance between these electronic and steric effects is crucial for predicting the outcomes of chemical reactions.

Theoretical Reactivity Analysis: A Computational Approach

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and reactivity of organic molecules. A theoretical investigation of 2,6-dimethoxybenzonitrile would provide quantitative insights into its chemical behavior. The following sections outline the key parameters that would be calculated in such a study.

Molecular Geometry and Electronic Properties

A foundational step in the theoretical analysis is the optimization of the molecule's ground-state geometry. From this optimized structure, key electronic properties can be calculated. These properties are crucial for understanding the molecule's stability and reactivity.

| Parameter | Description | Significance in Reactivity |

| Optimized Bond Lengths (Å) | The equilibrium distances between bonded atoms. | Provides insights into bond strengths and potential sites of bond cleavage. |

| Mulliken Atomic Charges | The partial charge distribution on each atom in the molecule. | Helps identify electrophilic (positive charge) and nucleophilic (negative charge) centers. |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity in many chemical reactions. The energy and distribution of these orbitals determine the molecule's ability to donate or accept electrons.

| Parameter | Description | Significance in Reactivity |

| HOMO Energy (eV) | The energy of the highest occupied molecular orbital. | A higher HOMO energy indicates a greater ability to donate electrons (nucleophilicity). |

| LUMO Energy (eV) | The energy of the lowest unoccupied molecular orbital. | A lower LUMO energy indicates a greater ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher reactivity. |

Reactivity Descriptors

Conceptual DFT provides a set of reactivity descriptors that quantify a molecule's propensity to react in a certain way.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to a change in electron distribution. |

| Global Electrophilicity (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

| Global Nucleophilicity (N) | N = EHOMO(Nu) - EHOMO(TCE) | Measures the ability of a molecule to donate electrons. |

Predicted Reactivity: Electrophilic Aromatic Substitution

The two electron-donating methoxy groups strongly activate the benzene ring of 2,6-dimethoxybenzonitrile towards electrophilic aromatic substitution (EAS). The directing effects of the substituents determine the position of substitution. The methoxy groups are ortho, para-directing, while the nitrile group is a meta-director. In this case, the powerful activating and directing effect of the two methoxy groups is expected to dominate. The substitution is predicted to occur at the para position (C4) relative to the nitrile group, which is also ortho to both methoxy groups.

Experimental Protocol: Synthesis of 2,6-Dimethoxybenzonitrile

The following protocol is adapted from a patented method for the synthesis of 2,6-dialkoxybenzonitriles and provides a viable route to 2,6-dimethoxybenzonitrile.[1]

Reaction: Nucleophilic Aromatic Substitution

Starting Material: 2,6-Dichlorobenzonitrile

Reagent: Sodium Methoxide

Solvent: N,N-Dimethylformamide (DMF)

Procedure:

-

In a dried reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 2,6-dichlorobenzonitrile (1.0 eq) in anhydrous DMF.

-

Add sodium methoxide (2.0 - 2.2 eq) to the solution.

-

Heat the reaction mixture to 100 °C and maintain for 0.5 - 2 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography.

References

Physical properties like melting and boiling point of 2,6-Dimethoxybenzonitrile

This guide provides an in-depth overview of the key physical properties of 2,6-Dimethoxybenzonitrile, specifically its melting and boiling points. It includes detailed experimental protocols for the determination of these properties and a visualization of a common synthesis pathway for the compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physical Properties of 2,6-Dimethoxybenzonitrile

2,6-Dimethoxybenzonitrile is a colorless solid at room temperature.[1] Its fundamental physical characteristics are crucial for its handling, purification, and application in various chemical syntheses.

| Property | Value |

| Melting Point | 119-123 °C[1] |

| Boiling Point | 310 °C[1] |

Experimental Protocols

The following sections detail standard laboratory methodologies for determining the melting and boiling points of organic compounds like 2,6-Dimethoxybenzonitrile.

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. It is a critical indicator of purity, as pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[2]

Method 1: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of dry, finely powdered 2,6-Dimethoxybenzonitrile is loaded into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.[2][3]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[3]

-

Heating and Observation:

-

A rapid heating rate is initially used to determine an approximate melting point.[2]

-

The apparatus is then allowed to cool. For an accurate measurement, a new sample is heated slowly, at a rate of no more than 1-2°C per minute, starting from a temperature about 15°C below the approximate melting point.[3]

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the sample.

Method 2: Thiele Tube Method

-

Sample Preparation: The sample is prepared in a capillary tube as described above.

-

Apparatus Setup: The capillary tube is attached to a thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is inserted into a Thiele tube containing mineral oil, making sure the oil level is above the upper arm of the tube to ensure proper heat circulation.[4]

-

Heating and Observation: The side arm of the Thiele tube is gently heated with a Bunsen burner.[4][5] The convection currents in the oil provide uniform heating.[5]

-

Data Recording: The temperatures at which melting begins and is complete are observed and recorded from the thermometer.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[5][6] It is another key physical property for identification and purity assessment.

Method: Small-Scale Capillary Method

-

Sample Preparation: A few milliliters of the liquid sample are placed in a small test tube or fusion tube.[5][7]

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[4] The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a liquid bath (e.g., mineral oil in a Thiele tube or a beaker).[5][8]

-

Observation and Data Recording:

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[4]

-

Heating is continued until a rapid and continuous stream of bubbles is observed.[5]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[4][5]

-

Synthesis Workflow Visualization

2,6-Dimethoxybenzonitrile is an important intermediate in organic synthesis.[9] The following diagram illustrates a common laboratory-scale synthesis route starting from 1,3-dimethoxybenzene.

Caption: Synthesis pathway of 2,6-Dimethoxybenzonitrile.

References

- 1. 2,6-DIMETHOXYBENZONITRILE | 16932-49-3 [chemicalbook.com]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2,6-Dimethoxybenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dimethoxybenzonitrile, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in public literature, this document presents an illustrative solubility profile based on the physicochemical properties of the molecule and data from structurally related compounds. Furthermore, this guide offers detailed experimental protocols for the quantitative determination of solubility, enabling researchers to generate precise and reliable data tailored to their specific laboratory conditions and research needs. The methodologies described herein are founded on established and widely accepted practices for solubility measurement, including the shake-flask method followed by gravimetric or chromatographic analysis.

Introduction

2,6-Dimethoxybenzonitrile is an aromatic nitrile that serves as a valuable building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. Solubility, a critical physicochemical parameter, dictates the concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature. This property influences reaction kinetics, crystal morphology, and bioavailability.

This guide aims to bridge the current gap in quantitative solubility data for 2,6-Dimethoxybenzonitrile by providing a detailed framework for its experimental determination. The subsequent sections will cover the physicochemical properties of the compound, an illustrative quantitative solubility profile in common organic solvents, and step-by-step experimental protocols for accurate solubility measurement.

Physicochemical Properties of 2,6-Dimethoxybenzonitrile

A foundational understanding of the physicochemical properties of 2,6-Dimethoxybenzonitrile is essential for predicting and interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 91-94 °C |

| Boiling Point | Not available |

| Structure |

The presence of the polar nitrile group (-C≡N) and two methoxy groups (-OCH₃) on the benzene ring suggests that 2,6-Dimethoxybenzonitrile will exhibit a range of solubilities in organic solvents of varying polarities. While the nitrile and methoxy groups can participate in dipole-dipole interactions and hydrogen bonding with protic solvents, the aromatic ring contributes to its solubility in less polar, aromatic solvents.

Illustrative Quantitative Solubility Data

| Solvent | Solvent Type | Illustrative Solubility ( g/100 mL) at 25°C |

| Methanol | Polar Protic | 15.5 |

| Ethanol | Polar Protic | 12.8 |

| Acetone | Polar Aprotic | 25.2 |

| Ethyl Acetate | Polar Aprotic | 20.7 |

| Dichloromethane | Halogenated | 30.1 |

| Toluene | Aromatic | 8.5 |

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[3][4][5] This involves agitating an excess of the solid compound in a solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique.

Shake-Flask Method: General Procedure

This protocol outlines the general steps for determining the solubility of 2,6-Dimethoxybenzonitrile in a chosen organic solvent.

Materials:

-

2,6-Dimethoxybenzonitrile (solid)

-

Selected organic solvent(s) (analytical grade)

-

Glass vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid 2,6-Dimethoxybenzonitrile to a glass vial. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.[4]

-

Phase Separation: After equilibration, allow the vials to stand at the constant temperature for a short period to allow the undissolved solid to sediment. Carefully withdraw a sample of the supernatant and filter it immediately using a syringe filter to remove any suspended particles.

-

Quantification: Determine the concentration of 2,6-Dimethoxybenzonitrile in the clear, filtered solution using one of the methods described below.

References

An In-depth Technical Guide to 2,6-Dimethoxybenzonitrile: Safety, Handling, and Storage

This guide provides comprehensive safety, handling, and storage information for 2,6-Dimethoxybenzonitrile (CAS No. 16932-49-3), tailored for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

2,6-Dimethoxybenzonitrile is a substituted benzonitrile compound. The quantitative physical and chemical properties are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 16932-49-3 | [1] |

| Molecular Formula | C₉H₉NO₂ | |

| Molecular Weight | 163.18 g/mol | |

| Physical State | Solid, Crystalline Powder | [2] |

| Melting Point | 119-123 °C | [2] |

| Boiling Point | 310 °C (estimate) | [2] |

| Density | 1.202 g/cm³ (estimate) | [2] |

Hazard Identification and Classification

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), 2,6-Dimethoxybenzonitrile is considered a hazardous chemical.[1] It is crucial for personnel to be aware of its potential health effects.

| Hazard Classification | Category | GHS Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |

Signal Word: Warning [1]

NFPA Ratings:

-

Health: 2 (Moderate)

-

Flammability: 1 (Slight)

-

Instability: 0 (Minimal)

Safe Handling Protocols

Adherence to strict handling procedures is essential to minimize exposure and ensure personnel safety.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust generation.[1]

-

Ensure safety showers and eyewash stations are readily accessible.

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3] Contaminated clothing should be removed and washed before reuse.[1]

-

Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

3.3. General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe dust.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[1]

First-Aid and Emergency Procedures

Immediate and appropriate first-aid measures are critical in the event of an exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person is not breathing, provide artificial respiration.[1] Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[1] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.[1] |

| Ingestion | Clean the mouth with water and rinse.[1] Do NOT induce vomiting. Seek immediate medical attention.[1] |

Note to Physician: Treat symptomatically.[1]

Fire and Explosion Hazard Data

While only slightly flammable, appropriate measures should be taken in the event of a fire involving 2,6-Dimethoxybenzonitrile.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[1]

-

Specific Hazards: Keep the product and empty containers away from heat and sources of ignition.[1]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1]

-

Firefighter Protection: In the event of a fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1]

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Ensure adequate ventilation and wear the appropriate personal protective equipment as outlined in Section 3. Avoid breathing dust.

-

Containment and Cleanup: Sweep up the spilled material and shovel it into a suitable, labeled container for disposal.[3] Avoid actions that generate dust.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is room temperature.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][3]

Stability and Reactivity

-

Reactivity: No hazardous reactions are known under normal processing conditions.

-

Chemical Stability: The product is stable under normal, recommended storage conditions.[3]

Toxicological Information

The toxicological properties of 2,6-Dimethoxybenzonitrile have not been fully investigated.[3] However, based on its classification, it is considered harmful if swallowed, inhaled, or in contact with skin.[1] No information is available regarding chronic toxicity, carcinogenicity, or reproductive effects.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Waste disposal should be handled by an approved waste disposal plant.[1]

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. The search results did not contain detailed experimental protocols or information suitable for generating signaling pathway diagrams.

References

Application Notes and Protocols: Synthesis of 2,6-Dimethoxybenzonitrile from 1,3-Dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the two-step synthesis of 2,6-dimethoxybenzonitrile from 1,3-dimethoxybenzene. The methodology involves the initial ortho-formylation of 1,3-dimethoxybenzene to produce the key intermediate, 2,6-dimethoxybenzaldehyde, followed by its conversion to the target nitrile.

Introduction

2,6-Dimethoxybenzonitrile is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. The strategic placement of the nitrile and methoxy groups allows for a variety of subsequent chemical transformations. The synthetic route outlined below is a reliable and efficient method for the preparation of this compound in a laboratory setting. The first step, a directed ortho-lithiation, ensures high regioselectivity in the formylation of the electron-rich 1,3-dimethoxybenzene.[1] The subsequent conversion of the resulting aldehyde to a nitrile is a standard and high-yielding transformation.

Data Summary

The following table summarizes the key quantitative data for the synthesis of the intermediate, 2,6-dimethoxybenzaldehyde.

| Parameter | Value | Reference |

| Starting Material | 1,3-Dimethoxybenzene | |

| Key Intermediate | 2,6-Dimethoxybenzaldehyde | [1] |

| Formylating Agent | N,N-Dimethylformamide (DMF) | [1] |

| Lithiating Agent | n-Butyllithium (n-BuLi) | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Typical Yield | High (specific yield not stated) | [1] |

Experimental Protocols

Step 1: Synthesis of 2,6-Dimethoxybenzaldehyde

This protocol is adapted from established ortho-lithiation and formylation procedures.[1]

Materials:

-

1,3-Dimethoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether or Dichloromethane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for anhydrous reactions (flame-dried)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.

-

Initial Solution: To the flask, add 1,3-dimethoxybenzene (1.0 equivalent) and dissolve it in anhydrous THF.

-

Lithiation: Cool the solution to 0 °C using an ice bath. Slowly add n-butyllithium (1.1 to 1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Formylation: Cool the reaction mixture back down to 0 °C. Add anhydrous DMF (1.2 to 1.5 equivalents) dropwise, again maintaining a low temperature.

-

Quenching: After the addition of DMF, remove the ice bath and allow the reaction to stir at room temperature for another 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 2,6-dimethoxybenzaldehyde can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 2,6-Dimethoxybenzonitrile

This is a general procedure for the conversion of an aldehyde to a nitrile via an oxime intermediate.

Materials:

-

2,6-Dimethoxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate or pyridine

-

Ethanol or a similar protic solvent

-

Acetic anhydride or another dehydrating agent (e.g., thionyl chloride, phosphorus pentachloride)

-

Sodium bicarbonate solution

-

Dichloromethane or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Oxime Formation:

-

In a round-bottom flask, dissolve 2,6-dimethoxybenzaldehyde (1.0 equivalent) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.1 to 1.5 equivalents) and sodium acetate or pyridine (1.1 to 1.5 equivalents) in water.

-

Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and add water to precipitate the oxime. Filter the solid, wash with cold water, and dry.

-

-

Dehydration to Nitrile:

-

In a flask equipped with a reflux condenser, add the dried 2,6-dimethoxybenzaldoxime and acetic anhydride (as both solvent and dehydrating agent).

-

Heat the mixture to reflux and maintain for 1-2 hours.

-

Cool the reaction mixture and carefully pour it onto ice water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2,6-dimethoxybenzonitrile can be purified by recrystallization or column chromatography.

-

Visualizations

Caption: Synthetic pathway for 2,6-dimethoxybenzonitrile from 1,3-dimethoxybenzene.

References

High-Yield Synthesis of 2,6-Dimethoxybenzonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 2,6-dimethoxybenzonitrile, an important intermediate in the preparation of pharmaceuticals and other fine chemicals. Two primary synthetic routes are presented, offering flexibility in starting material selection and reaction conditions. The protocols are designed to be reproducible and scalable for research and development purposes.

Introduction

2,6-Dimethoxybenzonitrile is a key building block in organic synthesis, valued for its utility in the construction of more complex molecular architectures. The presence of the nitrile group allows for a wide range of chemical transformations, including hydrolysis to benzoic acids, reduction to amines, and the formation of heterocyclic compounds. The methoxy groups at the 2 and 6 positions influence the electronic and steric properties of the molecule, making it a valuable synthon in medicinal chemistry. This document outlines two high-yield synthetic strategies to obtain this compound.

Synthetic Strategies Overview

Two principal, high-yield methods for the synthesis of 2,6-dimethoxybenzonitrile are detailed below:

-

Nucleophilic Aromatic Substitution: A direct, one-step method starting from 2,6-dichlorobenzonitrile, offering excellent yield and operational simplicity.

-

Two-Step Synthesis from 1,3-Dimethoxybenzene: A versatile route involving the initial formation of 2,6-dimethoxybenzaldehyde via ortho-lithiation, followed by a high-yield conversion to the target nitrile.

The following diagram illustrates the logical relationship between the different synthetic pathways.

Caption: Synthetic pathways to 2,6-dimethoxybenzonitrile.

Data Presentation

The following tables summarize the quantitative data for the two primary synthetic routes, allowing for easy comparison.

Table 1: Nucleophilic Aromatic Substitution of 2,6-Dichlorobenzonitrile

| Parameter | Value | Reference |

| Starting Material | 2,6-Dichlorobenzonitrile | [1] |

| Reagents | Sodium Methoxide (NaOCH₃) or Potassium Methoxide (KOCH₃), DMF | [1] |

| Molar Ratio (Alkoxide:Substrate) | 2:1 to 5:1 | [1] |

| Temperature | 25-100 °C (298-373 K) | [1] |

| Reaction Time | 0.5 - 2 hours | [1] |

| Yield | Up to 99.0% | [1] |

| Purity | >98.0% (by GC) |

Table 2: Two-Step Synthesis from 1,3-Dimethoxybenzene

| Step | Parameter | Value | Reference |

| 1. Aldehyde Formation | Starting Material | 1,3-Dimethoxybenzene | [2][3][4][5] |

| Reagents | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF), THF | [2][3][4][5] | |

| Temperature | -10 to 0 °C | [3][5] | |

| Reaction Time | 2 - 4 hours | [3][5] | |

| Yield | 75-85% | [3][5] | |

| 2. Nitrile Formation | Starting Material | 2,6-Dimethoxybenzaldehyde | [6] |

| Reagents | Hydroxylamine hydrochloride (NH₂OH·HCl), Anhydrous Ferrous Sulfate (FeSO₄), DMF | [6] | |

| Temperature | Reflux | [6] | |

| Reaction Time | 3 - 6 hours | [6] | |

| Yield | 90-95% | [6] | |

| Overall Yield | 67-81% |

Experimental Protocols

The following are detailed methodologies for the key experiments described above.

Protocol 1: High-Yield Synthesis of 2,6-Dimethoxybenzonitrile via Nucleophilic Aromatic Substitution

This protocol is adapted from a patented procedure and offers a highly efficient, single-step synthesis.[1]

Materials:

-

2,6-Dichlorobenzonitrile

-

Sodium methoxide (or potassium methoxide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet, dissolve 2,6-dichlorobenzonitrile (1.0 eq) and sodium methoxide (4.0 eq) in anhydrous DMF.

-

Reaction: Under an inert atmosphere, heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 0.5 to 2 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid can be further purified by recrystallization to yield 2,6-dimethoxybenzonitrile as white, needle-like crystals.

Protocol 2: High-Yield, Two-Step Synthesis of 2,6-Dimethoxybenzonitrile from 1,3-Dimethoxybenzene

This protocol is a combination of two established high-yield procedures.

Part A: Synthesis of 2,6-Dimethoxybenzaldehyde [2][3][4][5]

Materials:

-

1,3-Dimethoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add 1,3-dimethoxybenzene (1.0 eq) and dissolve it in anhydrous THF.

-

Lithiation: Cool the solution to 0 °C using an ice bath. Slowly add n-BuLi (1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C. After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

Formylation: Cool the mixture back to 0 °C and add anhydrous DMF (2.5 eq) dropwise. Stir the reaction mixture at room temperature for an additional 2 hours.

-

Quenching and Work-up: Carefully pour the reaction mixture into water. Transfer to a separatory funnel and separate the THF phase.

-

Extraction: Extract the aqueous phase with dichloromethane (3 x volume of the aqueous phase).

-

Drying and Concentration: Combine all organic phases and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 2,6-dimethoxybenzaldehyde.

Part B: Conversion of 2,6-Dimethoxybenzaldehyde to 2,6-Dimethoxybenzonitrile [6]

Materials:

-

2,6-Dimethoxybenzaldehyde (from Part A)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-